![molecular formula C21H23N3O4 B2945297 5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1251599-95-7](/img/structure/B2945297.png)
5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule that features a pyrrolidine ring, a common nitrogen heterocycle used widely by medicinal chemists . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as the compound , can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is complex, featuring a pyrrolidine ring, a 1,2,4-oxadiazole ring, and methoxyphenyl groups . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the 1,2,4-oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Applications
- Novel pyrrole derivatives, including those related to the 1,2,4-oxadiazole family, have shown moderate to good antitubercular activity against Mycobacterium tuberculosis. These findings suggest the potential of these compounds in the development of new antitubercular agents (Joshi et al., 2015).
- A series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have demonstrated good or moderate antimicrobial effects, highlighting their potential as new antimicrobial agents (Bayrak et al., 2009).
Anticancer Applications
- Certain 1,2,4-oxadiazole compounds have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines, offering a promising approach for cancer treatment (Zhang et al., 2005).
Applications in Organic Electronics
- The synthesis and characterization of new bis(1,3,4-oxadiazole) systems for use in light-emitting diodes (LEDs) have been explored, with potential implications for the development of more efficient OLEDs (Wang et al., 2001).
Liquid Crystal Applications
- New 2-hydroxypyridine ester-based liquid crystals containing the 1,2,4-oxadiazole moiety have been synthesized, showing varied mesophase behavior dependent on the length of the alkoxy chain and the terminal polar substituent. This research opens avenues for the design of new materials with specific liquid crystalline properties (Hagar et al., 2020).
Zukünftige Richtungen
The future directions for the research and development of “5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” and similar compounds could involve further exploration of their biological activities, particularly for cancer treatment . Structural modifications are important to ensure high cytotoxicity towards malignant cells, and these strategies have shown promising results when combined with outstanding oxadiazole scaffolds . Further studies could also investigate the influence of steric factors on biological activity .
Eigenschaften
IUPAC Name |
propan-2-yl 4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-12(2)28-21(25)18-11-22-20-17(7-6-13(3)23-20)19(18)24-14-8-15(26-4)10-16(9-14)27-5/h6-12H,1-5H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBOZTBDHWYRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

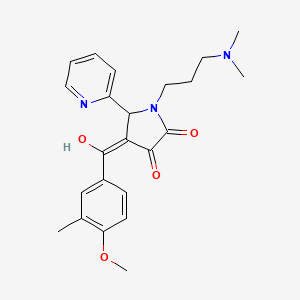
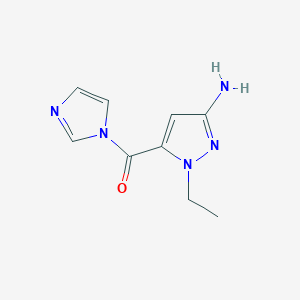
![3-((4-chlorophenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2945220.png)
![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)
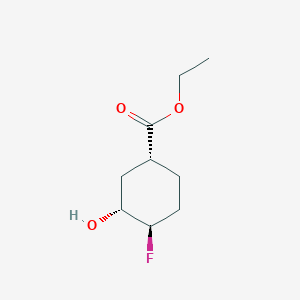
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
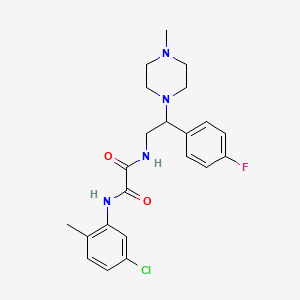
![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)

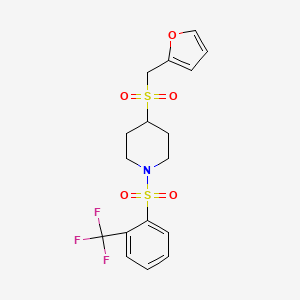
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)

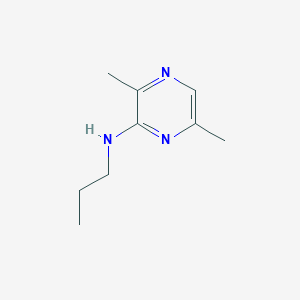
![N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945236.png)